2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 308.4 g/mol. This compound belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered saturated ring containing nitrogen. Its structure includes a pyrrolidine ring attached to a carboxamide group and substituted with a dimethylphenyl and phenylmethyl moiety.
The compound can be sourced from various chemical suppliers and is often utilized in pharmaceutical research and development due to its potential biological activities. It is cataloged under several identifiers, including the CAS number 660834-68-4 and the IUPAC name N-(2,6-dimethylphenyl)-1-benzylpyrrolidine-2-carboxamide .
The synthesis of 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrrolidinecarboxylic acid with appropriate amines or aromatic compounds under controlled conditions to yield the desired product.
The molecular structure of 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- can be represented using various structural formulas:
Cc1cccc(C)c1NC(=O)c2ccccn2
InChI=1S/C20H24N2O/c1-14-9-10-15(2)18(14)22-20(23)16-11-5-3-4-12(16)19-17-6-7-13(21)8-17/h3-12H,5-8H2,1-2H3,(H,22,23)
The accurate mass of the compound is approximately 308.189 g/mol with a polar surface area (PSA) of around 35.83 Ų and a logP value indicating its hydrophobicity at approximately 4.49 .
The compound may undergo various chemical reactions typical for amides and pyrrolidines:
These reactions often require specific conditions such as temperature control, pH adjustment, and the use of catalysts or specific solvents to facilitate the desired transformations.
Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems or exhibit anti-inflammatory properties; thus, further investigation into this compound's pharmacodynamics is warranted.
This compound has potential applications in:
CAS No.: 2226-71-3
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5